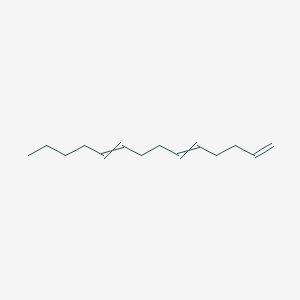

Tetradeca-1,5,9-triene

Description

Contextualization of Trienes within Unsaturated Hydrocarbons

Unsaturated hydrocarbons are a fundamental class of organic compounds characterized by the presence of at least one carbon-carbon double or triple bond. libretexts.org This unsaturation imparts higher reactivity compared to their saturated counterparts (alkanes), making them crucial starting materials and intermediates in chemical synthesis. settalagas.itresearchgate.net Within this broad category, alkenes possess one or more double bonds, and those with multiple double bonds are known as polyenes. libretexts.orgsettalagas.it

Trienes are a specific subset of polyenes that contain exactly three carbon-carbon double bonds. settalagas.itfiveable.me The arrangement of these double bonds relative to each other is critical to the molecule's properties and reactivity. They are generally classified into three main types:

Conjugated Trienes: The double bonds are separated by a single carbon-carbon single bond (e.g., hexa-1,3,5-triene). This alternating pattern allows for the delocalization of π-electrons across the system.

Non-conjugated (or Isolated) Trienes: The double bonds are separated by two or more single bonds. In these systems, the double bonds react independently of one another, much like a simple alkene. Tetradeca-1,5,9-triene is an example of a non-conjugated triene.

Cumulated Trienes (or Allenes): At least two double bonds share a common carbon atom. These are typically the least stable of the triene isomers.

Overview of Research Domains Pertaining to this compound

Research involving this compound is primarily centered on its role as a key intermediate in the synthesis of high-value organic molecules, particularly insect pheromones. Its non-conjugated structure allows for the selective chemical manipulation of its terminal double bond.

A significant application is in the production of Gossyplure, the sex attractant for the pink bollworm (Pectinophora gossypiella), a major agricultural pest. The synthesis involves a metathesis reaction between 1,5-cyclooctadiene (B75094) and 1-hexene (B165129) to produce this compound. prepchem.comgoogle.com This triene then undergoes a sequence of reactions, starting with selective metallation of the terminal double bond, to build the final Gossyplure structure. google.com This synthetic route highlights the utility of this compound as a precursor that provides the core carbon skeleton for more complex targets.

The synthesis of this compound itself is a subject of study, with various disproportionation catalysts and reaction conditions being explored to optimize yield and efficiency. google.com The ability to construct this specific C14 triene from smaller, readily available cyclic and linear alkenes is a practical example of the power of olefin metathesis in modern organic synthesis.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 106024-47-9 prepchem.com |

| Molecular Formula | C₁₄H₂₄ |

| Molecular Weight | 192.34 g/mol |

| Synonyms | 1,5,9-Tetradecatriene prepchem.com |

Structure

3D Structure

Properties

CAS No. |

106024-47-9 |

|---|---|

Molecular Formula |

C14H24 |

Molecular Weight |

192.34 g/mol |

IUPAC Name |

tetradeca-1,5,9-triene |

InChI |

InChI=1S/C14H24/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,9-12H,1,4-8,13-14H2,2H3 |

InChI Key |

NQBHLERNEITUTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCC=CCCC=C |

Origin of Product |

United States |

Nomenclature and Isomerism of Tetradeca 1,5,9 Triene

Systematic IUPAC Naming Conventions for Trienes

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules to generate a unique and unambiguous name for every organic compound. wikipedia.org For unsaturated hydrocarbons containing three double bonds, known as trienes, these rules ensure clarity in identifying the parent structure and the location of the double bonds. kentchemistry.com

The naming process for a triene like Tetradeca-1,5,9-triene follows a logical sequence:

Identify the Parent Chain : The longest continuous carbon chain that contains the maximum number of double bonds is selected as the parent chain. uiuc.edumsu.edu In this case, the chain has 14 carbon atoms, for which the corresponding alkane name is Tetradecane.

Indicate Unsaturation : The "-ane" suffix of the alkane is replaced with "-ene" to denote the presence of double bonds. wikipedia.orglibretexts.org Since there are three double bonds, the suffix is modified with a prefix to become "-triene". kentchemistry.commsu.edu

Number the Chain : The parent chain is numbered to assign the lowest possible locants (numbers) to the carbon atoms of the double bonds. msu.edulibretexts.org Numbering should start from the end of the chain that is closest to a double bond. For this compound, the double bonds begin at carbons 1, 5, and 9.

Assemble the Name : The final name is constructed by combining the locants, the parent chain name, and the suffix. The locants for the double bonds are placed immediately before the parent name, resulting in the name this compound. wikipedia.org

Table 1: IUPAC Naming Steps for this compound

| Step | Rule | Application to Compound | Result |

| 1 | Find the longest carbon chain containing all double bonds. | The chain has 14 carbon atoms. | Tetradeca- |

| 2 | Identify the number of double bonds and apply the correct suffix. | There are three double bonds. | -triene |

| 3 | Number the chain to give the double bonds the lowest possible locants. | The double bonds start at positions 1, 5, and 9. | 1,5,9- |

| 4 | Combine the parts into the final name. | Locants + Parent Stem + Suffix | This compound |

Configurational Isomerism of this compound (E/Z Isomers)

Configurational isomers, also known as geometric isomers, have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. For alkenes, this isomerism arises from the restricted rotation around the carbon-carbon double bond. The E/Z notation system is used to describe the specific configuration at each double bond, particularly when the attached groups are different. chemguide.co.uk

The E/Z designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules:

For each carbon atom in the double bond, the two attached groups are assigned a priority (high or low) based on the atomic number of the atom directly bonded to the double-bond carbon. The higher the atomic number, the higher the priority. libretexts.org

If the two higher-priority groups are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning "together"). libretexts.orglibretexts.org

If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated as E (from the German entgegen, meaning "opposite"). libretexts.orglibretexts.org

Since this compound has three double bonds (at C1, C5, and C9), each can independently exist in either an E or Z configuration. This gives rise to 2³ = 8 possible configurational isomers. The specific isomerism is denoted by including the (E/Z) designator with its corresponding locant in the name, for example, (1E,5Z,9E)-Tetradeca-1,5,9-triene.

Table 2: Possible Configurational Isomers of this compound

| Isomer Name | Configuration at C1 | Configuration at C5 | Configuration at C9 |

| (1E,5E,9E)-Tetradeca-1,5,9-triene | E | E | E |

| (1E,5E,9Z)-Tetradeca-1,5,9-triene | E | E | Z |

| (1E,5Z,9E)-Tetradeca-1,5,9-triene | E | Z | E |

| (1Z,5E,9E)-Tetradeca-1,5,9-triene | Z | E | E |

| (1E,5Z,9Z)-Tetradeca-1,5,9-triene | E | Z | Z |

| (1Z,5E,9Z)-Tetradeca-1,5,9-triene | Z | E | Z |

| (1Z,5Z,9E)-Tetradeca-1,5,9-triene | Z | Z | E |

| (1Z,5Z,9Z)-Tetradeca-1,5,9-triene | Z | Z | Z |

Chemical Reactivity and Mechanistic Investigations of Triene Systems

Electrophilic Addition Reactions to Isolated and Conjugated Double Bonds

The electrophilic addition to trienes is a fundamental reaction class that differs based on the arrangement of the double bonds. In trienes with isolated double bonds, such as Tetradeca-1,5,9-triene, the double bonds react independently, similar to simple alkenes. libretexts.orgchemistrysteps.com When an electrophile like hydrogen bromide (HBr) reacts with a non-conjugated diene, the addition follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that results in the formation of the more stable carbocation intermediate. libretexts.org For a triene with isolated double bonds, the reaction would likely produce a mixture of products resulting from the addition to each of the three double bonds, with the regioselectivity at each site governed by the stability of the resulting carbocation.

In contrast, conjugated trienes, which have alternating single and double bonds, exhibit more complex reactivity. chemistrysteps.com Electrophilic addition to a conjugated system can proceed via 1,2- or 1,4-addition, and in extended systems, 1,6-addition is also possible. This is due to the formation of a resonance-stabilized allylic carbocation intermediate, which has multiple sites susceptible to nucleophilic attack. libretexts.org For example, the addition of one equivalent of HBr to 1,3-butadiene (B125203) yields both the 1,2-adduct (3-bromo-1-butene) and the 1,4-adduct (1-bromo-2-butene). libretexts.org The product distribution is often dependent on reaction conditions such as temperature, with the 1,2-adduct often being the kinetic product and the 1,4-adduct being the thermodynamic product. youtube.com

The table below summarizes the key differences in electrophilic addition reactions for isolated versus conjugated triene systems.

| Feature | Isolated Trienes (e.g., this compound) | Conjugated Trienes (e.g., Hexa-1,3,5-triene) |

| Double Bond Reactivity | Double bonds react independently. libretexts.orgchemistrysteps.com | Double bonds react as a single, delocalized system. |

| Intermediates | Formation of isolated carbocations. | Formation of resonance-stabilized allylic carbocations. libretexts.org |

| Addition Products | Typically yields a mixture of simple addition products across each double bond. | Can yield a mixture of 1,2-, 1,4-, and 1,6-addition products. |

| Controlling Factors | Regioselectivity is primarily governed by Markovnikov's rule at each individual double bond. libretexts.org | Product distribution is influenced by kinetic versus thermodynamic control. youtube.com |

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful synthetic tools for constructing cyclic molecules, with the Diels-Alder reaction being a prominent example. This reaction involves a conjugated diene reacting with a dienophile to form a six-membered ring. slideshare.net For an acyclic triene like this compound, which contains isolated double bonds, an intermolecular Diels-Alder reaction would require two of its double bonds to act as the diene component. However, the reaction's success is contingent on the diene adopting an s-cis conformation, which can be sterically hindered in a flexible acyclic chain.

Intramolecular Diels-Alder (IMDA) reactions are particularly relevant for long-chain trienes. nih.govsci-hub.se In this variant, the diene and dienophile are part of the same molecule, and the reaction leads to the formation of polycyclic systems. sci-hub.seresearchgate.net The feasibility and stereochemical outcome of an IMDA reaction are highly dependent on the length and flexibility of the tether connecting the diene and dienophile, as well as the substitution pattern. rsc.org Lewis acid catalysis can promote IMDA reactions in acyclic trienes, allowing them to proceed under milder conditions and with high diastereoselectivity. nih.gov

Cross-conjugated trienes can undergo sequential Diels-Alder reactions, termed "diene-transmissive" Diels-Alder reactions, allowing for the construction of hydronaphthalene ring systems. jst.go.jp

| Cycloaddition Type | Description | Key Considerations for Acyclic Trienes |

| Intermolecular Diels-Alder | A diene unit from the triene reacts with an external dienophile. | Requires two double bonds to adopt an s-cis conformation; may be inefficient for non-conjugated trienes. |

| Intramolecular Diels-Alder (IMDA) | A diene and dienophile within the same triene molecule react. | Formation of bicyclic or polycyclic structures; outcome depends on tether length and stereochemistry. nih.govsci-hub.sersc.org |

| Transannular Diels-Alder | A specific type of IMDA occurring across a macrocycle. | A macrocyclic triene precursor is required, leading to complex fused ring systems. researchgate.netcdnsciencepub.comcdnsciencepub.com |

Isomerization Pathways

Photoinduced isomerization in polyenes is initiated by the absorption of light, leading to electronic excitation. aip.orgaip.org This process can induce cis-trans (or E/Z) isomerization around the double bonds. acs.org In polyenes, excitation to the S₁ state (1 ¹Bᵤ) is often followed by rapid decay to a lower-lying excited state (2 ¹A₉), from which isomerization occurs. aip.org The molecule can then relax back to the ground state as either the cis or trans isomer. acs.org For a molecule like this compound, irradiation could lead to a mixture of its various geometric isomers. The specific outcome can be influenced by factors such as the excitation wavelength, the presence of photosensitizers, and the solvent environment. acs.orgacs.org For example, in the biological pigment retinal, a polyene, light absorption triggers a specific trans-to-cis isomerization that is crucial for vision. nih.gov

Thermal isomerization in trienes can occur through pericyclic reactions, such as electrocyclizations and sigmatropic rearrangements. oregonstate.eduoregonstate.edu Conjugated trienes, for instance, can undergo a 6π-electrocyclic reaction upon heating to form a cyclohexadiene ring, with the stereochemistry of the ring closure being predictable by the Woodward-Hoffmann rules. oregonstate.edu For acyclic trienes with isolated double bonds, like this compound, thermal processes might involve sigmatropic hydrogen shifts, which would result in the migration of the double bonds along the carbon chain. oregonstate.edu The interconversion between cis and trans isomers of alloocimene at high temperatures is an example of such a thermal isomerization process. oregonstate.edu In organometallic chemistry, the iron tricarbonyl complex of an acyclic hexatriene undergoes a thermal bond shift isomerization, although at a much slower rate than its cyclic counterparts. acs.org

Transannular reactions are intramolecular reactions that occur between two non-adjacent atoms in a medium-to-large ring. wikipedia.org While this compound is acyclic, its cyclized analogues, such as cyclododecatrienes, are known to undergo these types of reactions. wikipedia.orgnih.gov These reactions are driven by the spatial proximity of reactive centers across the ring. A well-known example is the transannular Diels-Alder reaction, where a macrocyclic triene undergoes an intramolecular cycloaddition to form a complex, fused bicyclic or tricyclic system. researchgate.netcdnsciencepub.comcdnsciencepub.com Electrophilic additions can also occur in a transannular fashion; for instance, nitrosyl chloride adds to trans,trans,trans-1,5,9-cyclododecatriene (B7800021) in a transannular manner. cdnsciencepub.com These reactions highlight the unique reactivity that can be achieved when the ends of a long-chain triene are brought together in a cyclic structure.

| Isomerization Pathway | Driving Force | Typical Transformation | Relevance to this compound |

| Photoinduced Isomerization | Absorption of light | Cis-trans isomerization of double bonds. acs.orgnih.gov | Can produce various geometric isomers. |

| Thermal Isomerization | Heat | Electrocyclization (conjugated systems), sigmatropic shifts. oregonstate.eduoregonstate.edu | Double bond migration is possible. |

| Transannular Reactions | Proximity of reactive groups in a macrocycle | Intramolecular cyclization or addition. researchgate.netwikipedia.org | Relevant to potential cyclization products of the triene. |

Oxidation Reactions and Derived Products

The oxidation of trienes can yield a variety of products depending on the oxidant and reaction conditions. evitachem.com For a non-conjugated triene like this compound, the three double bonds can be considered to react independently.

Epoxidation: Reagents like peroxy acids (e.g., m-CPBA) will convert the double bonds into epoxides. Controlling the selectivity to obtain mono-, di-, or tri-epoxides can be challenging and may lead to a mixture of products.

Dihydroxylation: Oxidants such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can convert the double bonds into vicinal diols (1,2-diols).

Oxidative Cleavage: A more drastic oxidation is ozonolysis, which cleaves the double bonds entirely. rsc.orgpsu.edu For this compound, ozonolysis followed by a reductive workup (e.g., with zinc or dimethyl sulfide) would cleave the C₁₄ chain at the site of each double bond, producing a mixture of smaller aldehydes. For example, cleavage at the C1=C2, C5=C6, and C9=C10 positions would yield formaldehyde, butan-1,4-dial, and pentanal. An oxidative workup (e.g., with hydrogen peroxide) would yield the corresponding carboxylic acids instead of aldehydes.

Autoxidation: In the presence of oxygen, polyunsaturated fatty acids and similar molecules undergo autoxidation. nih.govuc.pt This free-radical process typically leads to the formation of hydroperoxides. A common consequence of the oxidation of polyunsaturated systems is the formation of conjugated dienes and trienes from non-conjugated ones, which can be monitored by UV spectroscopy. nih.govphytojournal.comagriculturejournals.cz

The table below summarizes the products derived from various oxidation reactions on this compound.

| Oxidation Reaction | Reagent(s) | Derived Products from this compound |

| Epoxidation | m-CPBA | Mixture of mono-, di-, and tri-epoxides. |

| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Mixture of diols, tetraols, and hexaols. |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Formaldehyde, Butan-1,4-dial, Pentanal. |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | Formic acid, Succinic acid, Pentanoic acid. |

| Autoxidation | O₂ (air) | Hydroperoxides, potentially leading to conjugated systems. nih.gov |

Reduction Reactions and Derived Products

The reduction of the three double bonds in this compound to the corresponding saturated alkane, tetradecane, is a fundamental transformation. This is typically achieved through catalytic hydrogenation. The reaction involves the addition of hydrogen (H₂) across the double bonds in the presence of a metal catalyst.

Commonly employed catalysts for this type of reaction include palladium on a support material like alumina (B75360) (Pd/Al₂O₃) or carbon (Pd/C). core.ac.uk The reaction conditions can vary, but studies on related triene systems, such as 1,5,9-cyclododecatriene (B1592173), provide insight into the process. For instance, hydrogenation can be carried out effectively at elevated temperatures and pressures (e.g., 433 K and 1.2 MPa H₂ pressure). core.ac.uk The mechanism involves the adsorption of both the triene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bonds.

Research on the hydrogenation of 1,5,9-cyclododecatriene indicates that the reaction rate is primarily influenced by the diffusion of hydrogen to the catalyst surface. core.ac.uk The concentration of the organic reactant becomes a limiting factor only at very low concentrations and higher hydrogen pressures. core.ac.uk

Alternative catalytic systems have also been explored for olefin hydrogenation. Molybdenum-based complexes, for example, have demonstrated efficacy in hydrogenating various alkenes under milder conditions, such as room temperature and atmospheric pressure of hydrogen. nih.gov The general procedure involves dissolving the substrate in a suitable solvent like tetrahydrofuran (B95107) (d₈-THF) with the catalyst and exposing the mixture to H₂ gas. nih.gov

The primary product derived from the complete reduction of this compound is tetradecane. Partial hydrogenation can lead to a mixture of tetradecenes and tetradecadienes.

| Catalyst System | Substrate Example | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Pd/Al₂O₃ | 1,5,9-Cyclododecatriene | Temperature: 433 K; H₂ Pressure: 1.2 MPa | Reaction rate is primarily controlled by hydrogen diffusion. | core.ac.uk |

| Molybdenum-sulfur complex | Various alkenes | Room temperature; 1 atm H₂ pressure; 12-hour reaction time | Demonstrates the potential for hydrogenation under mild conditions. | nih.gov |

| Palladium catalyst | 1,5,9-Trimethylcyclododeca-1,5,9-triene | Hydrogen gas with catalyst | Converts double bonds to single bonds, yielding saturated products. |

Substitution Reactions

The double bonds in this compound are regions of high electron density, making them susceptible to attack by electrophiles. While addition reactions are more common for simple alkenes, substitution reactions can occur on triene systems, particularly through catalyzed cross-coupling reactions or on functionalized derivatives.

Palladium-catalyzed cross-coupling reactions are a powerful method for forming new carbon-carbon bonds. Research on analogous systems like 1,6-dibromohexa-1,3,5-triene has shown that it can serve as a versatile precursor for synthesizing monosubstituted and disubstituted hexatrienes. researchgate.net These reactions typically involve the coupling of the halogenated triene with an organometallic reagent, such as an organozinc compound, in the presence of a palladium catalyst. researchgate.net This methodology allows for the controlled introduction of various substituents onto the triene backbone.

Furthermore, the general reactivity of polyenes indicates that electrophiles can attack the π-electrons of the double bonds, which can lead to substitution products under certain conditions. evitachem.com For related cyclic compounds, substitution reactions such as halogenation with bromine or chlorine have been noted. Nucleophilic substitution is also a relevant reaction type, typically occurring when a suitable leaving group is present on the carbon chain. smolecule.com

| Reaction Type | Substrate Example | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalysed Cross-Coupling | 1,6-Dibromohexa-1,3,5-triene | Organozinc reagents, Pd catalyst | Monosubstituted and disubstituted hexatrienes | researchgate.net |

| Halogenation (Substitution) | 1,5,9-Trimethylcyclododeca-1,5,9-triene | Bromine or chlorine | Halogenated derivatives | |

| Electrophilic Attack | 1,5,9,13-Tetradecatetraene | Electrophiles | Various substitution products | evitachem.com |

Rearrangement Reactions (e.g., Automerization)

Triene systems like this compound can undergo various rearrangement reactions, which are concerted processes involving the reorganization of bonding electrons through a cyclic transition state. These are often categorized as pericyclic reactions.

Electrocyclic Reactions: Conjugated trienes can undergo thermal or photochemical electrocyclic reactions. libretexts.org Under thermal conditions, a conjugated triene typically undergoes a disrotatory ring closure to form a cyclohexadiene derivative. libretexts.orgmsu.edu This reaction involves the conversion of a π-bond into a σ-bond, creating a new ring. libretexts.org The stereochemistry of the product is highly specific and dictated by the conservation of orbital symmetry. yale.edu

Sigmatropic Rearrangements: The structure of this compound contains 1,5-diene subunits (C1 to C6 and C5 to C10). These moieties are capable of undergoing -sigmatropic rearrangements, famously known as the Cope rearrangement. msu.edu This process involves the concerted reorganization of electrons in a 1,5-diene system, leading to an isomeric 1,5-diene. The reaction proceeds through a cyclic, chair-like transition state.

Cis-Trans Isomerization: A simpler form of rearrangement is the geometric isomerization around the double bonds. For related cyclododecatriene derivatives, cis-trans isomerization has been observed under the influence of light or metal catalysts like palladium.

| Reaction Type | Description | Applicable Moiety | Key Features | Reference |

|---|---|---|---|---|

| Electrocyclic Reaction | Concerted cyclization of a conjugated polyene. | Conjugated triene | Thermal reaction is typically disrotatory, forming a cyclohexadiene. | libretexts.orgmsu.edu |

| Cope Rearrangement | -Sigmatropic rearrangement. | 1,5-diene | Proceeds through a cyclic transition state to yield an isomeric 1,5-diene. | msu.edu |

| Automerization | Rearrangement yielding a degenerate form of the starting material. | Complex cyclic systems | Results in atomic scrambling without changing the overall molecular structure. | acs.org |

| Cis-Trans Isomerization | Geometric rearrangement around a double bond. | Alkene | Can be induced by light or metal catalysts. |

Advanced Spectroscopic Characterization and Analytical Techniques

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

The electronic spectra of Tetradeca-1,5,9-triene are governed by electronic transitions within its isolated π-systems.

The chemical structure of this compound features double bonds at the 1, 5, and 9 positions. These double bonds are separated by multiple single bonds, preventing the electronic interaction known as conjugation. In spectroscopy, conjugation has a profound effect on the electronic properties of a molecule. For conjugated systems, such as 1,3,5-hexatriene, the delocalization of π-electrons across alternating single and double bonds lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.melibretexts.org This reduced energy gap results in the absorption of longer wavelengths of light, a phenomenon known as a bathochromic or red shift. fiveable.melibretexts.org

In contrast, the double bonds in this compound are isolated. Therefore, its UV-Vis absorption spectrum is expected to be characteristic of a simple, non-conjugated alkene. It will not display the bathochromic shifts associated with extended conjugation. docbrown.info The electronic system of each double bond behaves independently, meaning the molecule does not absorb light in the visible region and is colorless. docbrown.info The presence of three isolated chromophores means the molar absorptivity (ε) would be roughly three times that of a comparable mono-alkene, but the wavelength of maximum absorption (λmax) remains in the far-UV region, similar to that of isolated alkenes.

| Compound Type | System | Typical λmax | Effect |

| Isolated Alkene | C=C | ~165-175 nm | Baseline absorption in far-UV. |

| Conjugated Diene | C=C-C=C | ~217 nm | Bathochromic shift due to conjugation. docbrown.info |

| Conjugated Triene | C=C-C=C-C=C | ~258 nm | Further bathochromic shift with extended conjugation. libretexts.org |

| This compound | C=C-C-C-C=C... | ~170 nm (expected) | Acts as three isolated alkene chromophores. |

The absorption of UV light by this compound promotes an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org This is known as a π → π* transition. For non-conjugated alkenes, the energy gap (ΔE) between these orbitals is relatively large, requiring high-energy photons for the transition to occur. libretexts.org Consequently, the absorption is found at short wavelengths, typically below 200 nm. libretexts.org

The relationship between the energy gap and the absorbed wavelength is described by Planck's equation, E = hν, where frequency (ν) is related to wavelength (λ) by c = λν. khanacademy.orgyoutube.com A larger energy gap corresponds to a shorter wavelength of absorption. As conjugation increases in a polyene chain, the HOMO-LUMO gap progressively narrows, and the required radiation shifts to longer, lower-energy wavelengths. chemtube3d.com Since this compound lacks conjugation, its HOMO-LUMO gap is comparable to that of a simple alkene like ethene (λmax = 165 nm), and it absorbs in the high-energy UV region. libretexts.org

Once an electron is excited, it will eventually return to the ground state. This process can involve the emission of electromagnetic radiation, a phenomenon known as fluorescence. libretexts.org However, for simple, non-conjugated alkenes, fluorescence is generally not observed. The absorbed energy is typically dissipated through non-radiative pathways, such as vibrational relaxation. Luminescence in non-conjugated systems is an unexpected and rare phenomenon, often requiring specific molecular environments or structural conformations, such as the formation of molecular clusters in certain polymers. rsc.org

Electronic transitions are often accompanied by simultaneous changes in vibrational energy levels. This coupling between electronic and vibrational transitions can result in a series of closely spaced peaks, known as vibrational fine structure, in the electronic absorption spectrum. nih.gov Each peak in this structure corresponds to a transition from the ground electronic and vibrational state (v=0) to an excited electronic state with different vibrational levels (v'=0, 1, 2, ...).

In the gas phase or in non-polar solvents at low temperatures, polyenes can exhibit well-resolved vibrational structure. uiuc.edu For instance, high-resolution spectra of some polyenes show progressions in carbon-carbon single bond and double bond stretching modes. uiuc.eduaip.org However, for a flexible, non-conjugated molecule like this compound in solution at room temperature, it is expected that these fine features would be broadened into a single, smooth absorption band due to molecular motion and interactions with the solvent. The observation of distinct vibrational resolution is more common in rigid or highly ordered systems. aip.orguea.ac.uk

Vibrational Spectroscopy (Raman Spectroscopy, Infrared Spectroscopy)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrations of the carbon-carbon bonds in this compound.

ν(C=C) Stretch: The stretching vibration of the isolated carbon-carbon double bonds gives rise to a characteristic band in the IR and Raman spectra. For non-conjugated alkenes, this peak typically appears in the range of 1640-1680 cm⁻¹. orgchemboulder.comspectroscopyonline.com In IR spectroscopy, the intensity of this band can be weak if the double bond is symmetrically substituted, due to a small change in the dipole moment during vibration. csbsju.edu

ν(C-C) Stretch: The numerous carbon-carbon single bonds in the molecule's backbone produce a series of stretching bands in the 800 to 1300 cm⁻¹ range. libretexts.org This region of the spectrum is often complex, with many overlapping peaks, and is part of the "fingerprint region" which is unique to the molecule as a whole. libretexts.org

ν(=C-H) and ν(-C-H) Stretches: Also important for characterization are the C-H stretching vibrations. The hydrogens attached to the sp² hybridized carbons of the double bonds (vinylic hydrogens) show a characteristic stretch at a higher frequency, typically between 3000 and 3100 cm⁻¹. orgchemboulder.comlibretexts.org The hydrogens on the sp³ hybridized carbons of the alkane backbone absorb below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range. libretexts.org This distinction is a reliable way to confirm the presence of both alkene and alkane functionalities in the molecule. spectroscopyonline.com

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| C-H Stretch (sp²) | =C-H | 3000 - 3100 |

| C-H Stretch (sp³) | -C-H | 2850 - 2960 |

| C=C Stretch | C=C (isolated) | 1640 - 1680 |

| C-H Bend (sp³) | -CH₂-, -CH₃ | ~1375 - 1465 |

| C-C Stretch | C-C | 800 - 1300 |

| =C-H Bend | =C-H (out-of-plane) | 650 - 1000 |

The Resonance Raman (RR) effect is a phenomenon where the intensity of Raman scattering is dramatically enhanced when the wavelength of the incident laser light is close to the wavelength of an electronic transition of the molecule. imperial.ac.uk This selective enhancement is particularly useful for studying the vibrational modes that are coupled to the electronic transition. oxinst.com

For conjugated polyenes, which often absorb light in the near-UV or visible spectrum, RR spectroscopy is a powerful technique. Using a laser with a wavelength that falls within the broad π → π* absorption band can lead to an enhancement of the C=C and C-C stretching modes that are part of the conjugated backbone. nih.gov This allows for the selective probing of the chromophore's structure. researchgate.net

In the case of this compound, observing a significant resonance Raman effect would be challenging under typical experimental conditions. Its electronic transitions occur in the far-UV region (below 200 nm). libretexts.org Standard Raman spectrometers use visible or near-UV lasers, which have insufficient energy to access these electronic states. arxiv.org Therefore, the Raman spectrum of this compound would be a non-resonant spectrum, with intensities governed by standard Raman selection rules rather than resonance enhancement.

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the conformational landscape of flexible molecules like this compound. Different spatial arrangements of the molecule, known as conformers or rotamers, arise from rotations around the C-C single bonds. Each distinct conformer possesses a unique set of vibrational modes, leading to a characteristic spectrum that acts as a structural fingerprint. nih.gov

By comparing experimentally obtained spectra with those predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for various stable conformers, it is possible to identify the specific conformations present in a sample. nih.gov The relative intensities of vibrational bands corresponding to different conformers can provide an estimate of their population distribution under given conditions.

| Vibrational Mode | Extended (all-trans) Conformer | Gauche-Folded Conformer | Notes |

|---|---|---|---|

| =C-H Stretch | ~3020 | ~3018 | Relatively insensitive to backbone conformation. |

| CH₂ Asymmetric Stretch | ~2925 | ~2928 | Sensitive to local packing and environment. |

| CH₂ Symmetric Stretch | ~2850 | ~2854 | Sensitive to local packing and environment. umich.edu |

| C=C Stretch | ~1640 | ~1642 | Minor shifts can occur with changes in conjugation or strain. |

| CH₂ Scissoring | ~1455 | ~1460 | Sensitive to the local geometry of the alkyl chain. |

| Skeletal/Rocking Modes | 720-980 | 735-950 | Highly sensitive fingerprint region, complex bands unique to each conformer. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. For this compound, it provides definitive information on connectivity, stereochemistry, and conformational dynamics.

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to establish the precise atomic connectivity (regiochemistry) of the molecule, confirming the positions of the three double bonds at carbons 1, 5, and 9.

The stereochemistry (E/Z configuration) of the internal double bonds (at C5 and C9) is determined primarily from the magnitude of the proton-proton coupling constant (³J_HH) between the vinylic protons.

A large coupling constant (typically 12-18 Hz) is indicative of a trans (E) configuration.

A smaller coupling constant (typically 6-12 Hz) indicates a cis (Z) configuration.

The terminal double bond at C1 can be identified by its unique set of signals corresponding to a monosubstituted alkene.

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constant (J, Hz) | Assignment Notes |

|---|---|---|---|---|

| H-1 (CH₂) | ~5.0 | ddt | J ≈ 17.1 (trans), 10.2 (cis), 1.5 (allylic) | Terminal vinyl protons. |

| H-2 (CH) | ~5.8 | ddt | J ≈ 17.1, 10.2, 6.7 | Terminal vinyl proton. |

| H-3, H-4, H-7, H-8 (Allylic CH₂) | ~2.0-2.1 | m | - | Protons adjacent to double bonds. |

| H-5, H-6, H-9, H-10 (Vinylic CH) | ~5.4 | m | J ≈ 15 (trans) | Internal vinylic protons, confirming E-stereochemistry. |

| H-11, H-12, H-13 (Alkyl CH₂) | ~1.3-1.4 | m | - | Saturated alkyl chain protons. |

| H-14 (CH₃) | ~0.9 | t | J ≈ 7.4 | Terminal methyl group. |

Dynamic NMR (DNMR) involves acquiring NMR spectra over a range of temperatures to study processes that interconvert chemical species, such as the rotation around single bonds that interconverts conformers. nih.gov For a flexible molecule like this compound, many different conformers will be rapidly interconverting at room temperature. This fast exchange results in an NMR spectrum where the chemical shifts of certain nuclei are a weighted average of their values in the individual conformers.

As the temperature is lowered, the rate of interconversion slows. If the rate becomes slow enough on the NMR timescale, the signals for the averaged environments may broaden and eventually resolve into separate signals for each distinct conformer. copernicus.org This process, known as decoalescence, allows for the direct observation of individual conformers. By analyzing the line shapes of the signals at different temperatures, particularly around the coalescence temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier separating the conformers. nih.gov

| Rotating Bond | Observed Nuclei | Coalescence Temp. (T_c), K | Rate Constant at T_c (k), s⁻¹ | Activation Energy (ΔG‡), kJ/mol |

|---|---|---|---|---|

| C4-C5 | H-4, H-5 | 180 | ~150 | ~35-40 |

| C8-C9 | H-8, H-9 | 175 | ~120 | ~33-38 |

Advanced Light Scattering Techniques

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles or molecules in solution. wikipedia.org The technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the molecules. nih.gov Faster fluctuations correspond to smaller, more rapidly diffusing molecules, while slower fluctuations indicate larger, slower-moving ones.

For a flexible molecule like this compound, DLS can provide information about its global conformational state. The analysis yields the hydrodynamic radius (R_h) of the molecule, which is the radius of a hypothetical hard sphere that diffuses at the same rate. A more extended, linear conformation will have a larger R_h compared to a more compact, folded conformation. researchgate.net By performing DLS measurements under varying conditions (e.g., different solvents, temperatures), one could potentially observe shifts in the measured R_h, indicating a change in the predominant molecular conformation. malvernpanalytical.com

| Solvent | Predominant Conformation | Mean Hydrodynamic Radius (R_h), nm | Polydispersity Index (PDI) |

|---|---|---|---|

| Hexane (Good Solvent) | Extended Coil | 1.2 | 0.25 |

| Methanol (Poor Solvent) | Compact/Globular | 0.9 | 0.35 |

Circular Dichroism Spectroscopy for Chiral Trienes

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. libretexts.org This phenomenon is only observed in chiral molecules—those that are non-superimposable on their mirror images. youtube.com

Standard this compound is an achiral molecule and therefore would not produce a CD signal. However, CD spectroscopy would become a critical tool under two scenarios:

Chiral Derivatives: If a chiral center were introduced into the molecule (e.g., through substitution creating a stereocenter along the alkyl chain), the resulting enantiomers would produce mirror-image CD spectra. CD could then be used to determine the absolute configuration of the molecule and study how its conformation is influenced by the chiral center.

Induced Chirality: An achiral triene could exhibit an induced CD signal upon binding to a chiral host molecule or forming an ordered, helical aggregate in a chiral environment. kobe-u.ac.jp The resulting CD spectrum would provide information about the conformation of the triene within the chiral superstructure.

| Enantiomer | Wavelength of Max Absorption (λ_max), nm | Molar Circular Dichroism (Δε), L·mol⁻¹·cm⁻¹ | Associated Electronic Transition |

|---|---|---|---|

| (R)-enantiomer | 210 | +5.2 | π → π* of the double bond |

| (S)-enantiomer | 210 | -5.2 | π → π* of the double bond |

Theoretical and Computational Chemistry of Polyene Systems

Quantum Mechanical Studies

Electronic Structure Calculations (e.g., HOMO-LUMO Gap Analysis)

No specific studies on the electronic structure of Tetradeca-1,5,9-triene are currently available. Such calculations would typically involve determining the molecular orbital energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. wikipedia.org

Density Functional Theory (DFT) Applications

There are no specific DFT studies reported for this compound. DFT is a versatile computational method used to investigate the electronic properties of multi-electron systems. mdpi.com Applications would include geometry optimization to find the most stable conformation and calculation of various molecular properties. nih.gov

Excited State Dynamics and Photophysical Properties

The excited state dynamics and photophysical properties of this compound have not been documented. Research in this area would involve studying the behavior of the molecule after absorbing light, which is fundamental to understanding its potential applications in areas like organic electronics. For polyenes in general, the ordering and character of the lowest-lying singlet excited states are of significant interest. elsevierpure.com

Molecular Dynamics Simulations

Conformational Flexibility and Dynamics

No molecular dynamics simulations detailing the conformational flexibility of this compound have been published. Such simulations would provide valuable information on the different shapes the molecule can adopt and the energy barriers between these conformations.

Intermolecular Interactions

There is no available research on the intermolecular interactions of this compound. Understanding these interactions is key to predicting its properties in condensed phases, such as its crystal structure and behavior in solution.

Statistical Mechanics Approaches to Chemical Systems

Statistical mechanics serves as a bridge between the microscopic properties of molecules and the macroscopic thermodynamic properties of the bulk material. For a flexible chain molecule like this compound, statistical mechanics can be used to understand its conformational landscape and predict its behavior in a larger assembly of molecules.

The fundamental principle is to consider all possible microscopic states (microstates) of a system at a given energy. For a molecule like this compound, these microstates correspond to the vast number of possible conformations it can adopt due to the rotation around its single bonds. By averaging over these microstates, macroscopic properties such as entropy, heat capacity, and free energy can be calculated.

| Concept | Description | Relevance to this compound |

|---|---|---|

| Microstates | The specific, detailed configuration of a system. For a molecule, this includes the position and momentum of every atom. | Represents each possible conformation (shape) the molecule can adopt through bond rotations. |

| Ensemble | A large collection of virtual copies of a system, used to average properties. | Allows for the calculation of average properties by considering all possible conformations of this compound. |

| Partition Function (Q) | A function that encapsulates the statistical properties of a system in thermodynamic equilibrium. | Connects the quantum mechanical energy levels of the molecule's conformations to its macroscopic thermodynamic properties (e.g., heat capacity, free energy). |

| Conformational Entropy | The entropy associated with the number of possible conformations of a molecule. | Quantifies the flexibility of the this compound chain; a higher number of accessible conformations leads to higher entropy. |

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools to predict the reactivity of molecules and elucidate the detailed mechanisms of chemical reactions. For polyenes, including this compound, methods like Density Functional Theory (DFT) are particularly valuable for investigating their electronic structure and predicting how they will behave in a chemical reaction.

DFT calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor. This information is crucial for predicting where electrophilic or nucleophilic attacks are most likely to occur. For this compound, which has isolated double bonds, DFT can be used to study the reactivity of each C=C bond, predicting, for example, the most likely site for addition reactions like hydrogenation or epoxidation.

Furthermore, computational methods can map out the entire potential energy surface of a reaction. This allows for the identification of transition states—the highest energy points along a reaction pathway—and the calculation of activation energies. The activation energy is a critical parameter that determines the rate of a reaction. By comparing the activation energies for different possible reaction pathways, chemists can predict which products will be favored. While specific DFT studies on this compound are scarce, the methodology has been extensively applied to other polyenes, demonstrating its predictive power. nih.govnih.govresearchgate.net For instance, DFT has been used to study structural and vibrational properties of polyene chains containing up to 14 C=C units. nih.govresearchgate.net

| Method | Principle | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Uses the electron density to calculate the energy and electronic structure of a molecule. | Predicting the most stable conformers, identifying reactive sites (electron-rich double bonds), and calculating the energies of frontier molecular orbitals (HOMO/LUMO). mdpi.com |

| Ab Initio Methods (e.g., MP2) | Solves the Schrödinger equation from first principles without empirical data. Higher levels of theory provide greater accuracy. | Calculating accurate molecular geometries, bond lengths, and stabilization energies due to electronic effects. aip.orgnih.gov Used to study bond length alternation in long polyene chains. aip.orgnih.gov |

| Transition State Theory | Uses the properties of the transition state on the potential energy surface to calculate reaction rates. | Determining the activation energies for reactions at the double bonds (e.g., addition, oxidation) and predicting the most favorable reaction pathways. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Exploring the conformational space and dynamics of the flexible this compound chain, revealing how it changes shape over time. |

Development of Novel Computational Methodologies for Large Polyenes

The computational study of large molecules like this compound and longer polyenes presents significant challenges. The computational cost of many high-level quantum chemistry methods scales unfavorably with the size of the molecule, making calculations on long-chain systems prohibitively expensive. Additionally, accurately describing the electronic structure, particularly electron correlation effects in conjugated systems, becomes more complex as the chain length increases.

To address these challenges, researchers are continuously developing novel computational methodologies. One area of focus is the development of more efficient algorithms and linear-scaling methods, where the computational cost increases linearly, rather than exponentially, with the size of the system. This allows for the study of much larger molecules.

Another approach is the use of hybrid methods, which combine the accuracy of high-level quantum mechanics (QM) for the reactive part of a molecule with the efficiency of lower-level methods or molecular mechanics (MM) for the less critical parts. For a reaction involving one of the double bonds in this compound, a QM/MM approach could treat the reacting C=C bond and the catalyst with high accuracy, while the rest of the hydrocarbon chain is described by a faster, classical force field.

Furthermore, methods are being developed to systematically account for electron correlation in large systems. The incremental method, for example, calculates the correlation energy of a large molecule by summing up contributions from smaller, overlapping fragments. This has been successfully applied to complex polymers and provides a pathway for achieving high accuracy on large polyene systems.

| Challenge | Description | Novel Methodological Approach |

|---|---|---|

| Computational Scaling | The rapid increase in computational time and resources required as the size of the molecule increases. | Development of linear-scaling algorithms and fragmentation methods that break the large system into smaller, manageable pieces. |

| Electron Correlation | Accurately accounting for the interactions between electrons, which is crucial for describing the properties of conjugated polyenes. | Incremental methods, which build up the correlation energy from calculations on smaller fragments of the molecule. |

| Conformational Complexity | The vast number of possible conformations for a long, flexible chain makes it difficult to find the lowest energy structure. | Advanced conformational search algorithms combined with machine learning to efficiently explore the potential energy surface. |

| System Size Limitation | Treating the entire system, including solvent and other molecules, at a high level of theory is often not feasible. | Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods that treat different parts of the system at different levels of theory. |

Applications in Advanced Organic Synthesis and Materials Science

Tetradeca-1,5,9-triene as a Versatile Synthetic Intermediate

The strategic placement of three double bonds within the this compound backbone provides multiple points for chemical modification, rendering it a highly adaptable intermediate in organic synthesis. Chemists can selectively functionalize these double bonds to construct intricate molecular architectures.

Precursors for Complex Organic Molecules

This compound and its derivatives serve as crucial precursors for the synthesis of a wide array of complex organic molecules. For instance, derivatives such as (5Z,9Z)-tetradeca-5,9-dienoic acid have been utilized in the synthesis of novel steroid derivatives. researchgate.net These hybrid molecules, combining a steroid nucleus with the dienoic acid chain, have shown notable cytotoxicity against various cancer cell lines, including HEK293, Jurkat, and K562. researchgate.net The synthesis of these complex structures often involves stereoselective methods, such as the Ti-catalyzed cross-coupling of oxygen-containing and aliphatic 1,2-dienes, to ensure the desired arrangement of atoms. nih.gov

Furthermore, the specific isomer (R,1E,5E,9E)-1,5,9-Trimethyl-12-(prop-1-en-2-yl)cyclothis compound, also known as cembrene (B1233663) A, is a natural product that highlights the importance of this structural motif in biologically active compounds. nist.gov The total synthesis of such complex natural products often relies on intermediates derived from simpler triene structures. acs.org The development of synthetic routes to these molecules is critical for further biological evaluation and the exploration of their therapeutic potential.

Building Blocks for Macrocycles and Stereochemically Defined Structures

The linear and flexible nature of the this compound chain makes it an excellent building block for the construction of macrocycles. Through reactions like intramolecular cyclization, the ends of the triene or its functionalized derivatives can be joined to form large ring structures. For example, (5Z,9Z)-tetradeca-5,9-diene-1,14-dioic acid has been used in the synthesis of polyether macrodiolides. researchgate.net This is achieved through intermolecular esterification with polyether acetylenic alcohols, followed by intramolecular oxidative coupling of the terminal triple bonds. researchgate.netresearchgate.net These macrocyclic compounds are of interest for their potential biological activities. researchgate.net

The synthesis of stereochemically defined structures is another area where this compound derivatives are pivotal. The control over the geometry of the double bonds (Z or E) is crucial for the final properties of the target molecule. researchgate.net Stereoselective synthesis methods, often employing transition metal catalysts, are employed to achieve high yields and stereoselectivity. researchgate.net For instance, a Z-stereoselective method for synthesizing unsaturated acids with a 1Z,5Z,9Z-triene moiety has been developed using a novel Ti-catalyzed cross-coupling reaction. nih.gov This level of control is essential for creating molecules with specific three-dimensional arrangements, which is often a prerequisite for biological activity.

Role in Polymer Chemistry and Resin Development

While direct polymerization of this compound is not extensively documented in the provided search results, its functionalized derivatives are valuable in polymer chemistry. The presence of multiple double bonds allows for various polymerization strategies, including addition and ring-opening metathesis polymerization.

The development of new polymers and resins often involves the incorporation of specific functional groups to achieve desired properties. Dienoic acids and diols derived from this compound can be used as monomers or cross-linking agents. For example, (5Z,9Z)-tetradeca-5,9-diene-1,14-dioic acid and its corresponding diol can be incorporated into polyester (B1180765) or polyamide chains, imparting flexibility and specific reactivity to the resulting polymer. researchgate.netresearchgate.net The double bonds remaining in the polymer backbone can be further modified, for example, through cross-linking to enhance the mechanical or thermal properties of the material. The synthesis of such specialty polymers can be crucial for applications in advanced materials and coatings. umich.edu

Contribution to the Development of Functional Materials

The unique electronic and structural properties of this compound and its derivatives make them suitable for the development of functional materials with specific optical and electronic properties.

Organic Dyes and Pigments

The conjugated π-system of double bonds in this compound is a fundamental feature of many organic chromophores. By extending this conjugation and introducing specific substituent groups, it is possible to design molecules that absorb and emit light at specific wavelengths, forming the basis of organic dyes and pigments. While the direct use of this compound as a dye is not specified, its role as a building block for more complex conjugated systems is implied. The principles of dye design often involve creating extended π-systems, and the triene unit can serve as a core component of such systems. aidic.itresearchgate.net The development of new pigmentary materials can involve the adsorption of polymers and the subsequent fixation of dyes onto inorganic particles, a process where the chemical functionality of the dye molecule is critical. aidic.it

Photosensitive Materials

The double bonds in this compound are photoreactive and can undergo various photochemical reactions, such as isomerization or cycloaddition, upon exposure to light. This property makes its derivatives candidates for the development of photosensitive materials. aidic.it These materials can change their properties, such as color or solubility, in response to light, making them useful in applications like photolithography, data storage, and the creation of photoresponsive systems. For instance, spiropyrans, a class of photochromic compounds, are used as building blocks for dynamic materials, and their functionality can be combined with other molecular frameworks to create novel photosensitive systems. researchgate.net The development of such materials often focuses on creating highly ordered structures to achieve specific optical effects. aidic.it

Scaffolds for Materials with Specific Optical or Electrical Properties

This compound, as a polyunsaturated hydrocarbon, represents a foundational molecular scaffold that can be leveraged in materials science. While the isolated double bonds in its structure mean it does not possess the inherent conductivity or visible light absorption characteristic of conjugated polyenes, its value lies in its potential as a monomer or cross-linking agent for the synthesis of more complex polymers. wikipedia.orgignited.in The three alkene groups are reactive sites that can undergo polymerization or be functionalized to build larger molecular architectures. rsc.orgresearchgate.net

The chemical reactivity of trienes is central to their application as material scaffolds. ignited.in The double bonds can participate in various addition and polymerization reactions, allowing for the creation of long-chain polymers or three-dimensional networks. By carefully selecting co-monomers and polymerization techniques, materials with tailored physical properties can be engineered. While research into the specific optical and electrical properties of polymers derived directly and solely from this compound is not extensively documented, the principles of polyene chemistry suggest a potential pathway. For instance, subsequent chemical modifications of a polymer backbone containing this compound units could introduce conjugated systems or charge-carrying moieties, thereby imparting specific optical or electrical characteristics. wikipedia.orgmit.edu

The study of polyenes, in general, has shown that their electronic and optical properties are highly dependent on the extent of conjugation—the alternating sequence of single and double bonds. annualreviews.orgacs.org Non-conjugated trienes like this compound absorb in the ultraviolet region and are not inherently conductive. wikipedia.org However, their role as a molecular building block allows for the construction of macromolecular structures where desired properties can be engineered through further chemical transformation.

Applications in Chemical Communication Research (e.g., Pheromone Synthesis)

A significant application of this compound is as a key intermediate in the synthesis of insect pheromones, which are vital tools in chemical communication research and integrated pest management. google.com Its specific carbon backbone and the stereochemistry of its double bonds make it a valuable precursor for creating complex, species-specific semiochemicals.

A prominent example is the synthesis of Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), a major agricultural pest. A patented process describes the synthesis of this compound through the disproportionation of 1,5-cyclooctadiene (B75094) and 1-hexene (B165129). This reaction is controlled to produce the desired stereochemistry at the double bonds, which is crucial for the biological activity of the final pheromone. google.com The resulting this compound is then converted into Gossyplure (a mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate) through a series of chemical steps, including metallation and reaction with a C2 synthon. google.comprepchem.comepo.org

The use of specific isomers of tetradecatriene derivatives is a recurring theme in chemical communication. For example, (3E,8Z,11Z)-Tetradecatriene acetate (B1210297) is a major sex pheromone component for the tomato leafminer (Tuta absoluta). lookchem.comresearchgate.net Similarly, (Z,E)-9,11,13-tetradecatrienal has been identified as the primary pheromone component of the carob moth (Ectomyelois ceratoniae). psu.edu While these are different isomers or derivatives, their synthesis often relies on building blocks with a C14 backbone, highlighting the utility of compounds like this compound in this research area. The study of such compounds and their synthesis is critical for developing new pest control methods that are highly specific and have minimal impact on non-target organisms. lookchem.comresearchgate.net

Utilization in Fragrance and Specialty Chemical Industries

While some complex cyclic trienes, such as certain trimethylcyclododecatriene derivatives, are valued in the fragrance industry for their woody aromas, this compound itself is not widely used as a fragrance component. Its primary role is in the realm of specialty chemicals, where it serves as a highly valuable intermediate for the synthesis of high-value, complex organic molecules. google.comthegoodscentscompany.com

The production of the insect pheromone Gossyplure is a clear example of its application in the specialty chemical sector. google.comprepchem.com The synthesis of pheromones requires high purity and specific stereoisomers, placing them in the category of specialty chemicals rather than bulk commodities. The process of creating Gossyplure from this compound involves sophisticated, multi-step synthesis and catalysis, characteristic of specialty chemical manufacturing. google.com

The broader family of unsaturated C14 compounds, including various tetradecadienols and their acetates, are important in the synthesis of pheromones for numerous lepidopteran species and are offered by specialty chemical suppliers. thegoodscentscompany.comsakura.ne.jp The versatility of the triene functionality in this compound allows for diverse chemical modifications, making it a strategic starting material for accessing a range of these specialty products. Although a direct role in fragrances for this specific linear triene is not established, its derivatives, such as certain tetradecatrienyl acetates, are investigated for their potential contributions to novel scents, linking them to the broader flavor and fragrance industry's research interests. lookchem.com

Data Tables

Table 1: Summary of Applications for this compound

| Application Area | Specific Use | Detailed Description |

| Advanced Organic Synthesis | Intermediate for Pheromones | Serves as a key precursor in the multi-step synthesis of Gossyplure, the sex pheromone of the pink bollworm. google.comprepchem.com |

| Chemical Communication | Pheromone Synthesis | Used to construct the specific C14 carbon backbone and stereochemistry required for biologically active insect attractants. google.com |

| Specialty Chemicals | High-Value Intermediate | Manufactured as a specialty chemical for the synthesis of complex molecules like insect pheromones, which require high purity and specific isomeric forms. google.comthegoodscentscompany.com |

| Materials Science | Potential Polymer Scaffold | The three double bonds act as reactive sites for polymerization and functionalization to create new macromolecular materials. wikipedia.orgignited.in |

Future Research Trajectories in Polyene Chemistry

Development of Highly Selective and Sustainable Synthetic Routes

The synthesis of polyenes has often been characterized by multi-step processes with challenges in controlling the geometry (stereochemistry) of the double bonds. nih.govacs.org Future research is intensely focused on developing synthetic pathways that are not only precise but also sustainable. A major trend is the move towards "green" chemistry, utilizing methods that reduce waste and environmental impact. numberanalytics.com One such approach involves the use of palladium catalysis with molecular oxygen (O2) as the terminal oxidant, which is an environmentally friendly and efficient method for creating cross-conjugated polyenes. acs.org

Another promising avenue is the development of highly efficient, one-pot cascade reactions that form multiple chemical bonds in a single sequence, improving atom and step economy. chinesechemsoc.org For example, cationic rhodium catalysis can effectively trimerize acetylene (B1199291) and alkenes to form all-trans trienes with excellent selectivity and compatibility with various functional groups. chinesechemsoc.org Similarly, systematized approaches using modular building blocks, such as bifunctional MIDA boronates, allow for the iterative and highly controlled construction of a vast range of polyene structures found in natural products. nih.gov This building-block strategy streamlines the synthesis process, bypassing the need for designing unique routes for each target molecule. nih.gov Furthermore, the application of flow chemistry is an emerging trend that enhances the scalability and efficiency of polyene synthesis while minimizing waste. numberanalytics.com

| Synthetic Strategy | Key Features | Potential Advantages |

| Modular Iterative Cross-Coupling | Uses standardized building blocks (e.g., MIDA boronates) and a single coupling reaction. nih.gov | Access to >75% of known polyene natural product motifs; high efficiency and predictability. nih.gov |

| Cationic Rhodium Catalysis | Linear trimerization of acetylene and simple alkenes. chinesechemsoc.org | High step-economy, excellent stereoselectivity, mild reaction conditions. chinesechemsoc.org |

| Oxidative Heck Reactions | Palladium-catalyzed cascade using O2 as the terminal oxidant. acs.org | Environmentally friendly, highly regio- and stereoselective. acs.org |

| Tethered Olefin Metathesis | Combined with Julia-Kocienski olefination for specific stereoisomers. acs.org | Stereoselective construction of challenging E,Z,E-configured trienes. acs.org |

Exploration of Novel Reactivity and Mechanistic Pathways

A deep understanding of reaction mechanisms is crucial for controlling chemical transformations and designing new ones. Future research will continue to probe the intricate details of polyene reactions, particularly cyclizations, which are powerful methods for building complex, multi-ring structures from linear precursors. numberanalytics.comthieme-connect.com Advanced computational tools, such as Density Functional Theory (DFT), are becoming indispensable for elucidating these complex pathways. pku.edu.cnacs.org

For instance, detailed experimental and DFT studies on ynamide protonation-initiated polyene cyclizations have revealed an unexpected stepwise mechanism involving double protonation. pku.edu.cnchinesechemsoc.org This level of mechanistic insight is critical for explaining and predicting the high cis-diastereoselectivity of the reaction, a result that challenges conventional hypotheses. pku.edu.cnchinesechemsoc.org Similarly, DFT studies have been used to model palladium-catalyzed double Heck reactions, investigating the factors that control exo vs. endo selectivity during the cyclization cascade. acs.org Beyond cyclizations, researchers are exploring entirely new modes of reactivity, such as implementing radical cross-coupling strategies during the dearomatization of masked cyclic trienes to create novel molecular scaffolds. rsc.org The development of new catalytic methods, including photoredox and enzymatic catalysis, is also a key area of ongoing research aimed at expanding the scope of polyene transformations. numberanalytics.com

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To fully understand and optimize complex chemical reactions, scientists need to observe them as they happen. The development of advanced spectroscopic techniques suitable for real-time reaction monitoring is a critical research trajectory. Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has emerged as a powerful tool that can be installed directly in a chemistry lab's fume hood. magritek.comrsc.org This allows chemists to track the concentrations of reactants, products, and even short-lived reaction intermediates non-destructively, providing invaluable kinetic data. magritek.commpg.de

To overcome the challenges of spectral overlap in complex reaction mixtures, researchers are increasingly using ultrafast two-dimensional (2D) NMR techniques. rsc.orgresearchgate.net These methods provide much higher resolution and detailed structural information, making it possible to monitor complex reactions in non-deuterated solvents and confirm the structure of molecules involved in real time. rsc.org This technology can be integrated into autonomous flow reactors, where real-time monitoring via NMR or HPLC is coupled with a feedback algorithm to allow the system to self-optimize reaction conditions without human intervention. acs.org Alongside NMR, Raman spectroscopy serves as another crucial probe, highly sensitive to the conjugated double bonds that characterize polyenes, enabling their identification even at very low concentrations. royalsocietypublishing.orgresearchgate.net

| Spectroscopic Technique | Application in Polyene Chemistry | Key Advantages |

| Benchtop NMR Spectroscopy | Real-time monitoring of reaction kinetics and intermediates. magritek.commpg.de | Non-destructive, quantitative, provides structural information, can be placed in a standard lab. magritek.com |

| Ultrafast 2D NMR | Monitoring complex reactions with high spectral resolution. rsc.org | Resolves overlapping peaks, confirms molecular structures in real-time, works in non-deuterated solvents. rsc.org |

| Raman Spectroscopy | Identification and analysis of conjugated polyenes. royalsocietypublishing.orgresearchgate.net | Highly sensitive to C=C and C-C bonds of polyenes, can be enhanced by resonance effects. royalsocietypublishing.org |

Integration of Machine Learning and AI in Polyene Design and Synthesis

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and creation of new molecules. medium.com Machine learning (ML) algorithms can analyze vast datasets of chemical structures and their properties to build predictive models. medium.comyoutube.com This enables an "inverse design" approach where researchers can define a set of desired properties, and the AI will propose novel polymer or polyene structures that are likely to possess them. youtube.com This dramatically accelerates the design-synthesis-test cycle, moving beyond reliance on traditional, slower, and more iterative methods. medium.com

Expanding the Chemical Space of Functionalized Trienes

While the core structure of a polyene is important, its properties and functions are largely dictated by the chemical groups attached to it. A major goal of future research is to "expand the chemical space"—that is, to develop methods for creating a wider variety of trienes and polyenes with diverse functional groups. acs.orgresearchgate.netnih.gov This allows for the fine-tuning of electronic, optical, and biological properties. mdpi.combeilstein-journals.org

Research in this area includes the development of new building blocks and synthetic methods to introduce functionality at specific positions. nih.govnih.gov For example, divergent synthetic strategies are being designed to create libraries of related compounds from a common intermediate, such as producing various functionalized 2,3-diaminopropionates for incorporation into bioactive molecules. nih.gov This is particularly relevant in medicinal chemistry, where structural modifications to natural polyene antibiotics like nystatin (B1677061) and amphotericin B are being explored to create derivatives with improved efficacy and lower toxicity. mdpi.comnih.gov These modifications can include altering the core structure or attaching new groups, such as sugars (glycosylation), to create novel analogues. mdpi.com The synthesis of entirely new classes of functionalized trienes, such as triene merocyanines for use as dyes, further demonstrates the drive to create novel molecules with tailored properties. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetradeca-1,5,9-triene, and how do reaction conditions influence yield and regioselectivity?

- Methodological Answer : this compound is synthesized via transition-metal-catalyzed oligomerization of conjugated dienes (e.g., butadiene), with regioselectivity controlled by catalyst choice and reaction temperature. For example, nickel-based catalysts favor 1,5,9-trienes due to β-alkyl elimination mechanisms, as demonstrated in chain scission studies of model compounds . Key parameters include solvent polarity (non-polar solvents enhance selectivity), temperature (lower temperatures reduce side reactions), and catalyst loading (excess ligand ratios improve stability). GC-MS and NMR are critical for validating regioselectivity and purity .

Q. What spectroscopic techniques are most effective for characterizing structural isomers of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly DEPT and -COSY, resolves double-bond positions and distinguishes cis/trans configurations. Gas Chromatography-Mass Spectrometry (GC-MS) aids in separating isomers based on retention times and fragmentation patterns. For photochemical isomerization studies, UV-Vis spectroscopy monitors reaction progress by tracking absorbance shifts at 220–260 nm, characteristic of conjugated trienes .

Advanced Research Questions

Q. How do light and metal catalysts differentially influence the isomerization pathways of this compound?

- Methodological Answer : Metal catalysts (e.g., Ru(CO)) promote cis-trans isomerization via σ-complex intermediates, while photochemical excitation induces π→π* transitions, leading to 1,2,4-trivinylcyclohexane as a minor product. Comparative studies require controlled irradiation setups (e.g., Hg-vapor lamps) and inert atmospheres to avoid oxidative side reactions. Kinetic analysis (time-resolved FTIR) and X-ray crystallography validate intermediate structures .

Q. What computational models predict regioselectivity in chain scission reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states during β-alkyl elimination. Key parameters include bond dissociation energies (C–C vs. C–H) and steric effects at metal centers. These models align with experimental data from regioselective scission of (Z)-deca-1,5,9-triene, where nickel catalysts favor cleavage at the 5,9-positions .

Q. How can contradictory spectroscopic data on reaction intermediates be resolved?

- Methodological Answer : Multi-technique validation is essential. For example, conflicting NMR signals from isomeric Ru(CO) complexes are resolved via X-ray diffraction and isotopic labeling. Cross-referencing GC-MS retention indices with computational predictions (e.g., molecular dynamics simulations) further clarifies ambiguities. Systematic error analysis (e.g., signal-to-noise ratios in low-concentration samples) is critical .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing kinetic data in isomerization studies?

- Methodological Answer : Non-linear regression models (e.g., pseudo-first-order kinetics) fit time-dependent concentration data. Arrhenius plots (ln(k) vs. 1/T) determine activation energies, while Eyring equations account for entropy changes. For photochemical reactions, photon flux measurements normalize rate constants to light intensity .

Q. How should researchers design experiments to minimize artifacts in regioselectivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.